tert-Butyl 2-methyl-3-(octylamino)propanoate

Description

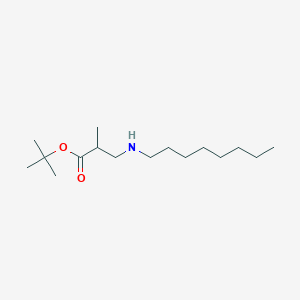

tert-Butyl 2-methyl-3-(octylamino)propanoate is a tertiary ester derivative featuring a branched alkyl chain (tert-butyl group) and a long-chain octylamino substituent. This compound is structurally characterized by:

- Core structure: A propanoate backbone with methyl and octylamino groups at the 2- and 3-positions, respectively.

- Functional groups: A tert-butyl ester (providing steric protection against hydrolysis) and a secondary amine (octylamino group), which may confer amphiphilic properties.

Its applications are likely tied to its stability and solubility profile, making it relevant in pharmaceutical intermediates, polymer chemistry, or surfactant design.

Properties

IUPAC Name |

tert-butyl 2-methyl-3-(octylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO2/c1-6-7-8-9-10-11-12-17-13-14(2)15(18)19-16(3,4)5/h14,17H,6-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFFCESNKPFNNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNCC(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-methyl-3-(octylamino)propanoate typically involves the esterification of 2-methyl-3-(octylamino)propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-methyl-3-(octylamino)propanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or amines.

Scientific Research Applications

tert-Butyl 2-methyl-3-(octylamino)propanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-methyl-3-(octylamino)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with tert-Butyl 2-methyl-3-(octylamino)propanoate, enabling comparative analysis:

Key Observations:

Backbone Variations: The target compound’s octylamino group contrasts with the Boc-protected amine in and the morpholinoethylamino group in . The octyl chain enhances lipophilicity, while morpholine (in ) introduces polarity. The Boc group in serves as a protective strategy for amines, common in multistep syntheses .

Ester Stability :

- All three compounds feature a tert-butyl ester, which resists hydrolysis compared to methyl or ethyl esters. This stability is critical for applications requiring prolonged shelf life or controlled reactivity.

Applications :

- The target compound’s long alkyl chain suggests utility in lipid-based formulations or surfactants.

- Compound ’s Boc protection aligns with peptide synthesis, where temporary amine masking is essential .

- Compound ’s morpholine group may facilitate drug delivery due to its solubility in aqueous and organic phases .

Reactivity Trends:

Physicochemical Properties

Biological Activity

tert-Butyl 2-methyl-3-(octylamino)propanoate is an organic compound characterized by its unique structural features, including a tert-butyl group, a methyl group, and an octylamino group. Its molecular formula is . This compound has garnered interest in both organic synthesis and biological research due to its potential therapeutic applications and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the amino group allows for specific binding interactions that can modulate enzyme activity or receptor signaling pathways. This compound may act as either a substrate or an inhibitor, influencing various biochemical processes.

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in pathological processes, such as β-secretase and acetylcholinesterase, which are relevant in Alzheimer's disease research .

- Neuroprotective Effects : In vitro studies have shown that this compound may protect astrocytes from amyloid beta-induced toxicity, suggesting a role in neuroprotection .

- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce pro-inflammatory cytokine production, which is crucial in neurodegenerative conditions linked to inflammation .

Research Findings and Case Studies

A variety of studies have explored the biological implications of this compound:

-

In Vitro Studies :

- A study highlighted the compound's ability to prevent astrocyte cell death induced by amyloid beta (Aβ) 1-42. It was found to reduce TNF-α levels in treated cultures, indicating potential anti-inflammatory effects .

- The inhibition of Aβ aggregation was observed, with significant percentages of aggregation reduction noted at higher concentrations (e.g., 85% inhibition at 100 μM) .

- In Vivo Studies :

Comparative Analysis

A comparison with similar compounds reveals that this compound possesses unique steric and electronic properties due to its structural configuration. This uniqueness influences its reactivity and interactions with biological targets:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Tert-butyl, methyl, octylamino | Enzyme inhibition, neuroprotection |

| tert-Butyl 2-methyl-3-(propan-2-yloxy)propanoate | Tert-butyl, methyl, propan-2-yloxy | Intermediate for organic synthesis |

| Ethyl 3-(octylamino)propanoate | Ethyl group instead of tert-butyl | Potential therapeutic agent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.